Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate
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Overview
Description
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinazoline structure enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the quinazoline ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to control temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for large-scale production, and green chemistry principles may be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization and Coupling Reactions: The quinazoline ring can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkyl or aryl groups, while oxidation and reduction can lead to quinazoline derivatives with varying oxidation states .
Scientific Research Applications
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and antibacterial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Chloroquinazoline-4-acetate
- Ethyl 2-Fluoroquinazoline-4-acetate
- 2-Chloro-5-fluoroquinazoline
Uniqueness
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is unique due to the simultaneous presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical stability, reactivity, and potential biological activities compared to similar compounds with only one halogen atom .
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-11-7(14)4-3-5-8(11)15-12(13)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
SHMACFNBQHTGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Origin of Product |
United States |
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